molecular formula C4H6BrN B1294660 4-Bromobutyronitrile CAS No. 5332-06-9

4-Bromobutyronitrile

Cat. No.: B1294660
CAS No.: 5332-06-9
M. Wt: 148 g/mol
InChI Key: CQPGDDAKTTWVDD-UHFFFAOYSA-N
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Description

4-Bromobutyronitrile, also known as 1-Bromo-3-cyanopropane, is an organic compound with the molecular formula C4H6BrN. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyronitrile can be synthesized through the bromination of butyronitrile. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the butyronitrile .

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the continuous addition of bromine to a solution of butyronitrile, followed by purification steps to isolate the desired product. The industrial production methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products such as 4-hydroxybutyronitrile or 4-cyanobutyronitrile.

    Reduction: 4-aminobutyronitrile.

    Oxidation: 4-bromobutyric acid.

Scientific Research Applications

4-Bromobutyronitrile is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of cyclopropyl cyanide and other complex organic molecules.

    Biology: In studies involving the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds such as loperamide.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromobutyronitrile involves its reactivity due to the presence of both a bromine atom and a nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions allow this compound to act as an intermediate in the synthesis of various organic compounds .

Comparison with Similar Compounds

Uniqueness: 4-Bromobutyronitrile is unique due to its specific combination of a bromine atom and a nitrile group, which provides distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the production of various chemical compounds .

Properties

IUPAC Name

4-bromobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6BrN/c5-3-1-2-4-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPGDDAKTTWVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063786
Record name Butanenitrile, 4-bromo-
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Molecular Weight

148.00 g/mol
Source PubChem
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CAS No.

5332-06-9
Record name 4-Bromobutyronitrile
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Record name 4-Bromobutanenitrile
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Record name 4-Bromobutyronitrile
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Record name Butanenitrile, 4-bromo-
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Record name Butanenitrile, 4-bromo-
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Record name 4-bromobutyronitrile
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Record name 4-BROMOBUTANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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